molecular formula C8H13NO2 B15205796 (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester

Katalognummer: B15205796
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: FOLZIMOUVNPNOZ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S)-5-Azaspiro[24]heptane-6-carboxylic acid methyl ester is a spirocyclic compound featuring a unique structure that includes a nitrogen atom within a seven-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester typically involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations. For example, the reaction can be carried out using diethylzinc and diiodomethane in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired spirocyclic structure .

Analyse Chemischer Reaktionen

Types of Reactions

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Azaspiro[2.4]heptane-6-carboxylic acid: A closely related compound with similar structural features.

    Spirocyclic proline derivatives: These compounds share the spirocyclic structure and are used in similar applications.

Uniqueness

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester is unique due to its specific stereochemistry and the presence of a nitrogen atom within the spirocyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-4-8(2-3-8)5-9-6/h6,9H,2-5H2,1H3/t6-/m0/s1

InChI-Schlüssel

FOLZIMOUVNPNOZ-LURJTMIESA-N

Isomerische SMILES

COC(=O)[C@@H]1CC2(CC2)CN1

Kanonische SMILES

COC(=O)C1CC2(CC2)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.